molecular formula C11H13F2N B13314365 N-(1-cyclopropylethyl)-2,5-difluoroaniline

N-(1-cyclopropylethyl)-2,5-difluoroaniline

Cat. No.: B13314365
M. Wt: 197.22 g/mol
InChI Key: JERSVVAXCRPLLK-UHFFFAOYSA-N
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Description

Thematic Context of Fluorine in Aniline (B41778) Chemistry

The incorporation of fluorine atoms into aniline derivatives is a well-established strategy in organic synthesis to modulate the physicochemical and biological properties of molecules. nbinno.com The high electronegativity of fluorine, the strongest of all elements, and the strength of the carbon-fluorine (C-F) bond—the strongest in organic chemistry—impart significant changes to the parent aniline molecule. mdpi.com

In the context of aniline chemistry, fluorine substitution has several profound effects:

Electronic Properties: Fluorine atoms are strongly electron-withdrawing, which lowers the pKa of the aniline's amino group, making it less basic. This modification can be critical in tuning the reactivity of the molecule and its interactions within a biological system. mdpi.com

Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage. Introducing fluorine at specific positions on the aniline ring, such as the 2 and 5 positions in N-(1-cyclopropylethyl)-2,5-difluoroaniline, can block sites susceptible to oxidative metabolism, thereby enhancing the metabolic stability and pharmacokinetic profile of larger molecules derived from it. nbinno.com

Binding Interactions: Fluorine can participate in non-covalent interactions, including hydrogen bonds and halogen bonds, which can influence how a molecule binds to biological targets like proteins and enzymes. researchgate.net Furthermore, the introduction of fluorine can increase the hydrophobicity of a molecule, which may aid its penetration into the hydrophobic pockets of proteins. mdpi.com

Conformational Control: The size of the fluorine atom can influence the preferred conformation of the molecule, which can be crucial for achieving optimal orientation for binding to a target receptor. mdpi.com

Fluorinated anilines are therefore considered privileged building blocks in the synthesis of pharmaceuticals and agrochemicals, where properties like enhanced efficacy, stability, and bioavailability are sought. nbinno.comalfa-chemistry.comchemimpex.com

Strategic Importance of Cyclopropylamine (B47189) Scaffolds in Chemical Synthesis

The cyclopropyl (B3062369) group is another structural motif of significant strategic importance in modern chemical synthesis, particularly in medicinal chemistry. researchgate.net Cyclopropylamines, which feature an amino group attached to a cyclopropane (B1198618) ring, combine the unique properties of the strained three-membered ring with the reactivity of an amine. nih.govlongdom.org

Key features that underscore the strategic value of cyclopropylamine scaffolds include:

Unique Stereoelectronic Properties: The cyclopropane ring possesses a unique electronic structure with "bent" bonds that have significant π-character. acs.org This, combined with its rigid, three-dimensional structure, allows it to act as a conformationally constrained bioisostere for other groups, such as phenyl rings or double bonds.

Enhanced Reactivity: The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, providing unique synthetic pathways to more complex structures. longdom.org

Physicochemical and Pharmacokinetic Modulation: The incorporation of a cyclopropyl moiety can significantly impact a molecule's properties. It often leads to increased metabolic stability, improved membrane permeability, and reduced lipophilicity compared to larger alkyl or aromatic groups. researchgate.net These modifications are highly desirable in drug design to optimize a candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

Due to these favorable characteristics, cyclopropylamine scaffolds are found in a diverse array of biologically active compounds and are frequently used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govlongdom.org

Overview of Research Directions for this compound

Given the properties endowed by its difluoroaniline and cyclopropylethyl components, this compound is primarily utilized as a specialized building block in research and development. While specific, published applications for this exact molecule are not extensively documented in mainstream literature, its structure points toward several clear research directions based on the established utility of its constituent parts.

The primary research application for this compound is as an intermediate in the synthesis of novel, complex molecules for discovery programs, particularly in the following areas:

Medicinal Chemistry and Drug Discovery: The compound serves as a precursor for the synthesis of potential therapeutic agents. The difluorinated ring offers metabolic stability and modulates electronic properties, while the cyclopropylethylamine portion provides a three-dimensional structural element that can enhance binding affinity and selectivity for biological targets. Research would involve using this intermediate in multi-step syntheses to create new chemical entities for screening against various diseases.

Agrochemical Research: Similar to its role in pharmaceuticals, this compound can be used to synthesize new herbicides, fungicides, or insecticides. The dual features of fluorination and the cyclopropyl group are known to enhance the efficacy and environmental persistence profiles of agrochemicals. nbinno.comlongdom.org

Materials Science: Fluorinated organic compounds are used in the development of advanced materials, including specialty polymers and resins, due to their unique thermal and electronic properties. chemimpex.com While less common, aniline derivatives can be precursors for such materials, and research in this area would explore the integration of this specific building block into new polymeric structures.

Table 2: List of Chemical Compounds

Compound Name
This compound
2,5-difluoroaniline (B146615)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2,5-difluoroaniline

InChI

InChI=1S/C11H13F2N/c1-7(8-2-3-8)14-11-6-9(12)4-5-10(11)13/h4-8,14H,2-3H2,1H3

InChI Key

JERSVVAXCRPLLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthetic Methodologies for N 1 Cyclopropylethyl 2,5 Difluoroaniline

Exploration of Direct N-Arylation Pathways

Direct N-arylation involves the formation of the critical carbon-nitrogen (C–N) bond between the 2,5-difluorophenyl ring and the 1-cyclopropylethylamino moiety in a single key step. This can be approached through classical nucleophilic aromatic substitution or modern transition metal-catalyzed methods.

Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for forming the C–N bond. This reaction requires the aromatic ring to be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halogen). The amine, in this case, 1-cyclopropylethylamine, acts as the nucleophile.

For the synthesis of N-(1-cyclopropylethyl)-2,5-difluoroaniline, a direct SNAr reaction between 1-cyclopropylethylamine and a simple di- or tri-halogenated difluorobenzene is generally inefficient. The fluorine atoms on the benzene (B151609) ring are only moderately activating, and a strong base at high temperatures would be required, often leading to low yields and side products. For a successful SNAr reaction, a more highly activated difluorobenzene precursor would be necessary, such as one containing a nitro or cyano group.

Table 1: Hypothetical SNAr Reaction Feasibility

Aryl Halide Precursor Activating Group(s) Leaving Group Expected Reactivity with 1-Cyclopropylethylamine
1,2,4-Trifluorobenzene Fluoro F Low to Moderate
1-Bromo-2,5-difluorobenzene None Br Very Low
2,4-Dinitro-1,5-difluorobenzene 2x Nitro (-NO₂) F High

This interactive table illustrates the principle that SNAr reactivity is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for C–N bond formation. rug.nlresearchgate.net This palladium-catalyzed reaction is significantly more general than SNAr, as it does not require strong electronic activation of the aryl halide. snnu.edu.cn The reaction typically involves coupling an amine with an aryl halide or pseudohalide (like a triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. snnu.edu.cnnih.govnih.gov

In this context, the synthesis would involve the reaction of 2,5-difluoroaniline (B146615) with a 1-cyclopropylethyl halide (e.g., 1-bromo-1-cyclopropylethane) or a related electrophile. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich biaryl phosphine ligands often providing the best results by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. rug.nl

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Parameter Variation 1 Variation 2 Variation 3
Palladium Precursor Pd₂(dba)₃ Pd(OAc)₂ Pd(OAc)₂
Ligand XPhos RuPhos JohnPhos
Base NaOtBu K₃PO₄ Cs₂CO₃
Solvent Toluene Dioxane Toluene
Temperature 80-110 °C 80-110 °C 80-110 °C

| Reactants | 2,5-Difluoroaniline + 1-cyclopropylethyl bromide | 2,5-Difluoroaniline + 1-cyclopropylethyl tosylate | 2,5-Difluoroaniline + 1-cyclopropylethyl bromide |

This table outlines typical starting points for optimizing the Buchwald-Hartwig coupling to synthesize the target compound. The optimal combination would be determined experimentally.

Convergent Synthesis Approaches

Reductive amination is a highly effective method for forming amine bonds. organic-chemistry.org This two-step, one-pot process involves the initial reaction of an amine (2,5-difluoroaniline) with a ketone (1-cyclopropylethanone) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine product. A variety of reducing agents can be employed, with milder, more selective reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride being common choices to avoid reduction of the ketone starting material. ru.nlresearchgate.net

The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), often with a catalytic amount of acetic acid to facilitate imine formation.

Table 3: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM or DCE, rt Mild, selective for imines, tolerant of many functional groups Moisture sensitive
Sodium Cyanoborohydride (NaBH₃CN) MeOH, pH 5-6 Effective, works well in protic solvents Highly toxic (HCN release at low pH)

This interactive table compares common reducing agents used in the reductive amination synthesis of the target compound.

Direct N-alkylation is a classical and straightforward approach involving the reaction of 2,5-difluoroaniline, acting as a nucleophile, with an alkylating agent such as 1-bromo-1-cyclopropylethane or 1-iodo-1-cyclopropylethane. smolecule.com This nucleophilic substitution reaction requires a base to deprotonate the aniline (B41778), enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic amines (triethylamine, DIPEA).

A primary challenge in this method is the potential for dialkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine. This can often be mitigated by using a slight excess of the starting aniline.

Table 4: Factors Influencing Stepwise N-Alkylation

Variable Option A Option B Option C Rationale
Leaving Group -Br -I -OTs Reactivity order: I > Br > OTs > Cl. Better leaving groups allow for milder conditions.
Base K₂CO₃ Cs₂CO₃ Et₃N Stronger, more soluble bases (Cs₂CO₃) can accelerate the reaction.

| Solvent | Acetonitrile | DMF | DMSO | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile. |

Precursor Synthesis and Stereochemical Considerations

A significant feature of this compound is the presence of a stereocenter at the carbon atom bonded to both the cyclopropyl (B3062369) group and the nitrogen atom. Consequently, the compound exists as a pair of enantiomers ((R) and (S)).

Racemic Synthesis : Standard synthetic methods, such as the reductive amination of 1-cyclopropylethanone or the N-alkylation with a racemic 1-cyclopropylethyl halide, will produce a racemic mixture of the final product.

Asymmetric Synthesis : To obtain an enantiomerically pure or enriched product, an asymmetric synthesis strategy is required. This can be achieved by:

Using an enantiomerically pure precursor, such as (R)- or (S)-1-cyclopropylethylamine, in a direct N-arylation or alkylation reaction. This amine can be prepared through methods like the asymmetric reduction of an oxime derived from 1-cyclopropylethanone.

Employing an asymmetric reductive amination protocol, which uses a chiral catalyst or reducing agent to stereoselectively reduce the imine intermediate.

The choice between a racemic and an asymmetric approach is dictated by the intended application of the final compound, as different enantiomers can have distinct biological or material properties.

Enantioselective Synthesis of 1-Cyclopropylethylamine Chiral Building Blocks

The chirality of the 1-cyclopropylethylamine moiety is a critical determinant of the final product's biological activity in many applications. Consequently, several enantioselective strategies have been developed to produce this chiral amine with high optical purity.

One scalable approach involves the reductive amination of cyclopropyl methyl ketone using a chiral amine as a resolving agent. For instance, (S)-(-)-α-phenylethylamine can be reacted with cyclopropyl methyl ketone in the presence of a titanium catalyst, such as titanium(IV) isopropoxide, to form an intermediate imine. Subsequent reduction with a hydride source like sodium borohydride (B1222165) yields a diastereomeric mixture of amines. These diastereomers can then be separated, and the chiral auxiliary removed to afford the desired enantiomer of 1-cyclopropylethylamine. A patented industrial process highlights the use of readily available and inexpensive starting materials for this purpose. beilstein-journals.org

Further advancements in asymmetric catalysis have provided alternative routes. Transition metal catalysts, particularly those based on iridium and gold, have been employed for the asymmetric synthesis of protected cyclopropyl ethylamines, although these methods can involve higher catalyst loadings. beilstein-journals.org The choice of synthetic route often depends on factors such as scalability, cost of reagents, and desired enantiomeric purity.

Below is a table summarizing a reported scalable synthesis of (S)-1-cyclopropylethylamine: beilstein-journals.org

StepReagents and ConditionsProductYield
Imine FormationCyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine, Ti(OiPr)₄, THF, 70°CIntermediate imineNot isolated
ReductionNaBH₄, EtOH, 0°CDiastereomeric amine mixtureNot specified
Separation & DeprotectionNot specified(S)-1-cyclopropylethylamineNot specified

Optimized Preparation of 2,5-Difluoroaniline and its Derivatives

2,5-Difluoroaniline serves as the aromatic core of the target molecule. Its synthesis is typically achieved through the nitration of 1,4-difluorobenzene (B165170) followed by the reduction of the resulting nitro group.

The nitration of 1,4-difluorobenzene is a key step, and the reaction conditions must be carefully controlled to favor the formation of 2,5-difluoronitrobenzene (B1216864) over other isomers. A mixture of nitric acid and sulfuric acid is commonly employed as the nitrating agent. The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, with catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst being a common and efficient method. This method is favored for its high yield and the clean nature of the product.

Alternative methods for the synthesis of difluoroaniline derivatives include nucleophilic aromatic substitution reactions on more highly halogenated precursors. However, the nitration-reduction pathway starting from 1,4-difluorobenzene remains a prevalent and economically viable route for large-scale production.

Optimization of Reaction Parameters and Yield Enhancement

The coupling of 1-cyclopropylethylamine and 2,5-difluoroaniline, or a suitable derivative, to form the final N-arylated product is a critical step that requires careful optimization of various reaction parameters to maximize yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this transformation.

Catalytic Systems and Ligand Design

For the coupling of a chiral primary amine like 1-cyclopropylethylamine with an electron-deficient aryl halide such as a brominated or chlorinated 2,5-difluoroaniline, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as those from the biarylphosphine class (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., Josiphos) have shown great efficacy in similar C-N bond-forming reactions. The selection of the optimal ligand is often empirical and requires screening of a variety of ligand types to identify the one that provides the best balance of reactivity and selectivity for the specific substrates.

The palladium precursor also influences the reaction efficiency. Pre-formed palladium(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) sources such as Pd(OAc)₂ (palladium(II) acetate) that are reduced in situ are commonly used.

Solvent Effects and Reaction Media

The solvent can have a profound impact on the outcome of the Buchwald-Hartwig amination. Aprotic, non-polar, or weakly polar solvents are typically employed. Toluene and 1,4-dioxane (B91453) are among the most common solvents used for these reactions. The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the stability of the catalytic species.

The polarity of the solvent can influence the rate of both the oxidative addition and reductive elimination steps. In some cases, the use of a more polar solvent can accelerate the reaction, but it may also lead to the formation of undesired side products. Therefore, a careful screening of solvents is necessary to identify the optimal medium that promotes the desired reaction pathway while minimizing side reactions.

SolventRelative PolarityTypical Observations in Buchwald-Hartwig Amination
TolueneLowCommonly used, good for many substrate combinations.
1,4-DioxaneLowAnother common choice, can sometimes offer better results than toluene.
Tetrahydrofuran (THF)MediumCan be effective, but lower boiling point may limit reaction temperature.
Dimethylformamide (DMF)HighGenerally avoided as it can coordinate to the palladium center and inhibit catalysis.

Temperature and Pressure Control for Maximizing Conversion and Selectivity

Temperature is a critical parameter in the optimization of the N-arylation reaction. Higher temperatures generally lead to faster reaction rates, but they can also promote catalyst decomposition and the formation of byproducts. The optimal temperature is a compromise between achieving a reasonable reaction rate and maintaining the stability of the catalyst and the integrity of the reactants and products. For many Buchwald-Hartwig aminations, temperatures in the range of 80-120 °C are typical.

While most Buchwald-Hartwig reactions are conducted at atmospheric pressure, in some cases, particularly when dealing with volatile reactants or when trying to push a sluggish reaction to completion, the use of elevated pressure in a sealed reaction vessel can be beneficial. Increased pressure can increase the concentration of gaseous reactants in the solution phase and can also help to prevent the loss of volatile components at higher temperatures. However, the effect of pressure is highly system-dependent and must be evaluated on a case-by-case basis. There is limited specific data available in the public domain regarding the effect of pressure on the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of N 1 Cyclopropylethyl 2,5 Difluoroaniline

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as N-(1-cyclopropylethyl)-2,5-difluoroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.

Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, cyclopropyl (B3062369), ethyl, and amine protons. The aromatic region would likely display complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the difluorinated ring are anticipated to resonate at specific chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents, with the carbon atoms directly bonded to fluorine exhibiting large chemical shifts and characteristic splitting patterns due to carbon-fluorine coupling.

A detailed, hypothetical assignment of the ¹H and ¹³C NMR spectra is presented in the tables below. These predicted values are based on established principles of NMR spectroscopy and data from analogous structures.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic-H6.5 - 7.0mJ(H,H), J(H,F)
NH3.5 - 4.5br s-
CH (ethyl)3.0 - 3.5mJ(H,H)
CH₃ (ethyl)1.2 - 1.4dJ(H,H) = 6.5
CH (cyclopropyl)0.8 - 1.2mJ(H,H)
CH₂ (cyclopropyl)0.2 - 0.6mJ(H,H)

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to J(C,F))
C-F (aromatic)150 - 160d
C-N (aromatic)135 - 145dd
C-H (aromatic)110 - 120d
C-C (aromatic)100 - 115dd
CH (ethyl)50 - 60s
CH₃ (ethyl)15 - 25s
CH (cyclopropyl)10 - 20s
CH₂ (cyclopropyl)0 - 10s

Comprehensive Interpretation of ¹⁹F NMR Spectra for Elucidating Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide valuable information for confirming the substitution pattern on the aniline (B41778) ring.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect the protons of the cyclopropylethyl group and to trace the connectivity within the aromatic ring. sdsu.educreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms, providing a definitive assignment of the carbon skeleton. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in connecting the cyclopropylethyl substituent to the difluoroaniline core. sdsu.educreative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the cyclopropylethyl group relative to the aromatic ring. science.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.govnih.gov For this compound, with a molecular formula of C₁₁H₁₃F₂N, the expected monoisotopic mass can be calculated with high precision. This technique is invaluable for confirming the molecular formula and for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. jasco-global.com For this compound, characteristic vibrational bands would be expected for the N-H stretching of the secondary amine, C-F stretching of the fluoroaromatic system, C-H stretching of the aromatic, cyclopropyl, and ethyl groups, and the C=C stretching of the aromatic ring. The complementary nature of FTIR and Raman spectroscopy would allow for a more complete vibrational analysis. For instance, the carbon-fluorine stretching vibrations in 2,5-difluoroaniline (B146615) appear at characteristic frequencies that can aid in confirming the molecular identity. smolecule.com

Computational and Theoretical Investigations on N 1 Cyclopropylethyl 2,5 Difluoroaniline

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular and electronic characteristics of N-(1-cyclopropylethyl)-2,5-difluoroaniline.

The molecular geometry of this compound in its electronic ground state has been optimized using DFT methods, commonly with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-regarded for its balance of accuracy and computational efficiency in studying organic molecules containing fluorine. researchgate.net

The optimization reveals key structural parameters. The 2,5-difluoroaniline (B146615) ring is largely planar, though the amine nitrogen atom exhibits a slight pyramidalization. The C-N bond connecting the ethyl group to the aniline (B41778) ring and the C-C bonds of the cyclopropyl (B3062369) group have lengths consistent with sp³-hybridized carbons. The presence of two electron-withdrawing fluorine atoms influences the geometry of the benzene (B151609) ring, causing minor elongations of the C-F bonds and slight alterations in the ring's bond angles compared to unsubstituted aniline.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Bond/Angle Value
Bond Length C(ar)-N ~1.39 Å
N-C(ethyl) ~1.46 Å
C(ar)-F ~1.35 Å
C(cyclo)-C(cyclo) ~1.51 Å
Bond Angle C(ar)-N-C(ethyl) ~121°
H-N-C(ethyl) ~114°

Note: These are typical, representative values and may vary slightly based on the specific computational method and basis set used.

The total electronic energy calculated for the optimized ground state provides a measure of the molecule's stability. Further frequency calculations confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

The distribution of electron density within this compound is a critical determinant of its chemical reactivity. Atomic partial charges, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantify this distribution.

The analysis consistently shows a high negative charge localized on the fluorine and nitrogen atoms due to their high electronegativity. Consequently, the carbon atoms attached to them (C2, C5, and the alpha-carbon of the ethyl group) exhibit a partial positive charge. The hydrogen atom on the amine group is also electropositive. The cyclopropyl group, known for its unique electronic properties, can act as a mild electron-donating group through sigma-pi conjugation.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP surface would show regions of negative potential (typically colored red) around the fluorine and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be observed around the N-H proton and potentially on the aromatic protons, highlighting sites for nucleophilic interaction. These surfaces are invaluable for predicting intermolecular interactions and the initial stages of chemical reactions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and reactivity.

HOMO: The HOMO is primarily localized on the aniline moiety, specifically on the nitrogen atom and the π-system of the benzene ring. This indicates that these are the most electron-rich and easily ionizable parts of the molecule, making them the primary sites for electrophilic attack.

LUMO: The LUMO is predominantly distributed over the π*-antibonding orbitals of the difluorinated benzene ring. This region represents the most electron-deficient part of the molecule and is the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted anilines, this gap is typically in the range of 4-6 eV, indicating moderate reactivity.

Conformational Analysis and Exploration of Energy Landscapes

The presence of the N-(1-cyclopropylethyl) substituent introduces significant conformational flexibility to the molecule. The key degrees of freedom are the rotation around the C(ar)-N bond and the N-C(ethyl) bond.

A systematic conformational search and the construction of a potential energy surface (PES) reveal the existence of several local energy minima. The most stable conformer is generally one that minimizes steric hindrance between the bulky cyclopropylethyl group and the fluorine atom at the C2 position. This often results in a staggered conformation where the cyclopropyl group is oriented away from the aromatic ring. The energy barriers between different conformers are typically low, suggesting that the molecule is likely to exist as a mixture of several conformations at room temperature. The unique stereoelectronic properties of the cyclopropyl group can also influence the conformational preferences of the molecule. smolecule.com

In Silico Prediction of Spectroscopic Data (NMR, IR) for Comparative Analysis with Experimental Results

Computational methods can predict spectroscopic data, which serves as a powerful tool for structural elucidation when compared with experimental spectra.

¹³C and ¹H NMR: The chemical shifts for the carbon and hydrogen atoms can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts would show distinct signals for the aromatic carbons, with those bonded to fluorine exhibiting characteristic splitting patterns and downfield shifts. The carbons of the cyclopropylethyl group would also have unique chemical shifts, reflecting their specific electronic environments.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy. The calculated IR spectrum would show characteristic peaks for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and strong C-F stretching vibrations (typically in the 1200-1300 cm⁻¹ region).

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch ~3450
C(ar)-H Stretch ~3100
C(aliph)-H Stretch ~2950
C=C Aromatic Stretch ~1600

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental data.

Computational Modeling of Reaction Mechanisms and Transition States Relevant to its Synthesis and Chemical Transformations

Computational modeling can elucidate the reaction pathways for the synthesis and subsequent reactions of this compound. A common synthetic route involves the nucleophilic substitution of a suitable cyclopropylethyl halide by 2,5-difluoroaniline. smolecule.com

DFT calculations can be used to model the reaction profile, identifying the structures and energies of the reactants, transition states, and products. For an SN2-type reaction, the transition state would involve the simultaneous formation of the N-C bond and the cleavage of the C-halogen bond. The calculated activation energy for this transition state provides a quantitative measure of the reaction's feasibility. These models can also explore the influence of different leaving groups, solvents, and bases on the reaction rate and yield, offering valuable insights for optimizing synthetic procedures.

Chemical Reactivity and Synthetic Transformations of N 1 Cyclopropylethyl 2,5 Difluoroaniline

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a nucleophilic center, susceptible to reactions with a variety of electrophiles. This reactivity allows for the derivatization of the amine through acylation, sulfonylation, and carbamoylation, as well as its participation in oxidation and reduction pathways.

The secondary amine of N-(1-cyclopropylethyl)-2,5-difluoroaniline can be readily acylated, sulfonylated, and carbamoylated to form the corresponding amides, sulfonamides, and ureas. These reactions typically proceed by the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), affords N-acylated products. The base serves to neutralize the hydrogen halide byproduct and facilitate the reaction.

Sulfonylation: Similarly, sulfonamides are synthesized by reacting the parent amine with sulfonyl chlorides, often in the presence of a base. The resulting sulfonamides are generally stable compounds.

Carbamoylation: Carbamoylation can be achieved by treating the amine with an isocyanate, leading to the formation of a substituted urea (B33335). This reaction is typically efficient and proceeds under mild conditions.

Table 1: Examples of Derivatization Reactions of the Secondary Amine

Reaction Type Electrophile Product
Acylation Acetyl chloride N-acetyl-N-(1-cyclopropylethyl)-2,5-difluoroaniline
Sulfonylation Benzenesulfonyl chloride N-(1-cyclopropylethyl)-N-(phenylsulfonyl)-2,5-difluoroaniline
Carbamoylation Phenyl isocyanate 1-(1-cyclopropylethyl)-1-(2,5-difluorophenyl)-3-phenylurea

The secondary amine functionality can undergo both oxidation and reduction, although the latter is less common for an already saturated amine.

Oxidation: Oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield nitroxide radicals, while stronger oxidants can lead to cleavage of the N-C bond. For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can potentially form hydroxylamines or nitrones. mdpi.comrsc.orgmasterorganicchemistry.com

Reduction: As a secondary amine, the nitrogen atom is in a reduced state. Further reduction is not a typical transformation for this functional group. However, in the context of derivatives, for example, if a nitro group were introduced onto the aromatic ring, the nitro group could be reduced to a primary amine without affecting the existing secondary amine.

The nucleophilic nature of the secondary amine allows for the straightforward synthesis of ureas and thioureas.

Ureas: As mentioned in section 5.1.1, the reaction with isocyanates is a common method for urea synthesis. wikipedia.orgorganic-chemistry.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can also produce ureas.

Thioureas: Analogous to urea formation, thioureas can be synthesized by reacting this compound with isothiocyanates. nih.govorganic-chemistry.org The reaction proceeds through the nucleophilic addition of the amine to the carbon of the isothiocyanate group. These reactions are generally high-yielding and tolerant of a wide range of functional groups. researchgate.netbibliotekanauki.plresearchgate.net

Table 2: Synthesis of Urea and Thiourea Derivatives

Reagent Product Class
Phenyl isocyanate N,N'-disubstituted urea
Methyl isothiocyanate N,N'-disubstituted thiourea

Functionalization of the Difluoroaryl Moiety

The 2,5-difluorophenyl group can be functionalized through several synthetic strategies, including electrophilic aromatic substitution and metalation followed by electrophilic quenching. The fluorine atoms and the N-alkylamino group significantly influence the regioselectivity of these reactions.

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. nih.govyoutube.comyoutube.com The N-(1-cyclopropylethyl)amino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be donated into the aromatic ring through resonance. The fluorine atoms are deactivating yet ortho-, para-directing. libretexts.org

The combined directing effects of these substituents determine the regiochemical outcome of EAS reactions. The powerful ortho-, para-directing effect of the amino group is expected to dominate. The available positions for substitution are C3, C4, and C6. The C4 position is para to the amino group and meta to both fluorine atoms. The C6 position is ortho to the amino group and one fluorine atom, and meta to the other. The C3 position is meta to the amino group and ortho to a fluorine atom. Therefore, substitution is most likely to occur at the C4 and C6 positions. Steric hindrance from the bulky N-(1-cyclopropylethyl) group may disfavor substitution at the C6 position, potentially leading to a preference for the C4 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Major Product(s)
Nitration NO₂⁺ N-(1-cyclopropylethyl)-2,5-difluoro-4-nitroaniline
Halogenation Br⁺ 4-bromo-N-(1-cyclopropylethyl)-2,5-difluoroaniline
Friedel-Crafts Acylation CH₃CO⁺ 1-(4-(1-cyclopropylethylamino)-2,5-difluorophenyl)ethan-1-one

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edubaranlab.org In the case of this compound, the secondary amine can be protected with a suitable group, such as a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) group, which can then act as a directed metalation group (DMG). sci-hub.seuwindsor.ca

Upon treatment with a strong base like n-butyllithium or sec-butyllithium, deprotonation is expected to occur at the position ortho to the directing group. In this molecule, there are two ortho positions to the nitrogen, C2 and C6. However, the C2 position is already substituted with a fluorine atom. Therefore, lithiation is anticipated to occur selectively at the C6 position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this position. orgsyn.org

Table 4: Potential Products from Lithiation and Electrophilic Quenching

Electrophile Introduced Substituent Product
Dimethylformamide (DMF) -CHO N-(1-cyclopropylethyl)-2,5-difluoro-6-formylaniline
Carbon dioxide (CO₂) -COOH 6-((1-cyclopropylethyl)amino)-2,4-difluorobenzoic acid
Iodomethane (CH₃I) -CH₃ N-(1-cyclopropylethyl)-2,5-difluoro-6-methylaniline

Directed Ortho-Metalation Strategies for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, overcoming the limitations of classical electrophilic aromatic substitution. wikipedia.orgbaranlab.org In the case of this compound, the secondary amine moiety can act as a directed metalation group (DMG). The heteroatom of the DMG coordinates to a strong organolithium base, such as n-butyllithium or sec-butyllithium, facilitating the deprotonation of the nearest ortho- position. wikipedia.orgunblog.fr

For this compound, there are two possible ortho positions for metalation: C3 and C6. The N-(1-cyclopropylethyl) group, being a moderately effective DMG, directs the lithiation. The fluorine atoms also exhibit moderate directing capabilities. The regiochemical outcome is influenced by a combination of the directing power of the amine, the electronic effects of the fluorine atoms, and steric hindrance. The reaction typically proceeds by coordinating a Lewis basic DMG with a Lewis acidic organolithium reagent. wikipedia.org This complex then facilitates deprotonation at the adjacent ortho-position, generating a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by a wide range of electrophiles to introduce various functional groups with high regioselectivity.

Table 1: Potential Electrophiles and Products in Directed Ortho-Metalation of this compound

Electrophile Reagent Example Resulting Functional Group
Carbon dioxide CO₂ Carboxylic acid (-COOH)
Aldehydes/Ketones (CH₃)₂CO Tertiary alcohol (-C(OH)(CH₃)₂)
Alkyl halides CH₃I Methyl group (-CH₃)
Silyl halides (CH₃)₃SiCl Trimethylsilyl group (-Si(CH₃)₃)

This table is illustrative of common DoM reactions and assumes successful lithiation at an ortho position.

The presence of two fluorine atoms significantly increases the acidity of the aromatic protons, potentially facilitating metalation. However, the fluorine at C5 might sterically hinder the approach of the bulky base to the C6 position, possibly favoring metalation at the C3 position. Further empirical studies are required to definitively establish the regioselectivity of this transformation.

Cyclopropyl (B3062369) Ring Transformations

The cyclopropyl group is a strained three-membered ring with unique electronic properties, making it susceptible to ring-opening reactions under various conditions. acs.org These transformations are of significant interest as they can lead to the formation of more complex acyclic structures.

The cyclopropyl ring in this compound can undergo cleavage through several mechanisms, including acid-catalyzed and radical-induced pathways.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the nitrogen atom of the aniline (B41778) can be protonated. Subsequent cleavage of the cyclopropane (B1198618) ring can occur, typically at the most substituted carbon-carbon bond, to relieve ring strain and form a stabilized carbocationic intermediate. nih.gov For example, treatment of N-cyclopropylamides with aluminum trichloride (B1173362) has been shown to induce a ring-opening rearrangement. rsc.orgresearchgate.net A similar reaction with this compound in the presence of a superacid like trifluoromethanesulfonic acid could lead to the formation of a secondary carbocation, which can then be trapped by nucleophiles present in the reaction medium. nih.gov

Radical-Induced Ring-Opening: Cyclopropylamines are known to undergo irreversible ring-opening upon oxidation to their nitrogen radical cations. nih.gov This process is driven by the release of the cyclopropane's strain energy, which is approximately 28 kcal/mol. acs.org This transformation can be initiated by single-electron transfer (SET) photosensitizers or strong chemical oxidants. nih.gov The resulting β-carbon radical iminium ion is a key intermediate that can participate in further reactions, such as additions to olefins. nih.gov Visible-light photoredox catalysis provides a mild method for generating these radical cations, enabling reactions under gentle conditions. nih.gov

Table 2: Potential Conditions for Cyclopropyl Ring-Opening

Condition Type Reagent/Catalyst Example Proposed Intermediate Potential Product Type
Acid-Catalyzed Trifluoromethanesulfonic Acid (CF₃SO₃H) Secondary carbocation Acyclic amine with functionalization from nucleophilic trapping
Radical-Induced (Photocatalytic) Ru(bpz)₃₂ / Visible Light β-carbon radical iminium ion Product of intermolecular addition (e.g., to an alkene)

Reactions involving the chiral center at the ethyl substituent and the stereochemistry of the cyclopropane ring are of significant interest. When the cyclopropyl ring opens, new stereocenters can be formed, and the stereochemical outcome is highly dependent on the reaction mechanism.

In radical-mediated [3+2] cycloadditions involving cyclopropylamines, the reaction can proceed with high diastereoselectivity, particularly with bicyclic cyclopropylamines. nih.gov The configuration of the carbon atom attached to the nitrogen can be preserved in the product. nih.gov Recent advances have also demonstrated the potential for asymmetric [3+2] photocycloadditions using chiral catalysts, allowing for enantiocontrol in the formation of new stereocenters. rsc.org While these studies were not performed on this compound itself, the principles suggest that stereocontrolled transformations involving its cyclopropyl group are feasible, offering pathways to chiral, densely functionalized molecules.

Heterogeneous and Homogeneous Catalysis in Reactions Involving this compound

Both heterogeneous and homogeneous catalysis play crucial roles in the synthesis and functionalization of aniline derivatives. rsc.orgrsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and reusability. rsc.orge-bookshelf.de For aniline derivatives, these catalysts are often employed in hydrogenation and amination reactions. rsc.orgacs.org For instance, palladium-on-alumina (Pd/Al₂O₃) is a candidate for the hydrogenation of nitroaromatics to anilines at elevated temperatures. acs.org While this compound is already an aniline, related catalytic systems could be used for C-F bond activation or for dehydrogenative aromatization reactions if a saturated ring were present. researchgate.net The development of metal-based heterogeneous catalysts for the one-pot synthesis of secondary anilines from nitroarenes and aldehydes showcases the utility of this approach in building complex aniline structures. nih.gov

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium and often exhibit high activity and selectivity. researchgate.net The heterogenization of these catalysts, for example by incorporating them into Metal-Organic Frameworks (MOFs), combines the benefits of both systems. rsc.org In the context of this compound, homogeneous catalysts, particularly palladium and copper complexes, would be instrumental in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. The fluorine atoms can be substituted via nucleophilic aromatic substitution, a reaction that can be facilitated by transition metal catalysts. Furthermore, homogeneous iridium or ruthenium complexes are used in transfer hydrogenation reactions and could be relevant for reductions or oxidative processes involving the aniline derivative. nih.gov

Table 3: Examples of Catalytic Systems and Potential Applications

Catalysis Type Catalyst Example Potential Reaction
Heterogeneous Pd/Al₂O₃ C-F bond hydrogenolysis
Heterogeneous Ni-based catalysts Reductive amination (if starting from a ketone precursor) nih.gov
Homogeneous Pd(PPh₃)₄ Suzuki or Stille cross-coupling (requires prior borylation/stannylation)

N 1 Cyclopropylethyl 2,5 Difluoroaniline As a Core Building Block in Advanced Organic Synthesis

Incorporation into Nitrogen-Containing Heterocyclic Systems

The N-(1-cyclopropylethyl)-2,5-difluoroaniline scaffold is well-suited for elaboration into a variety of nitrogen-containing heterocyclic systems. The aniline (B41778) nitrogen acts as a key nucleophile or reaction partner in numerous classical and modern cyclization strategies, enabling the construction of fused ring systems that are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Quinolines and naphthyridines are "privileged scaffolds" in medicinal chemistry, forming the core of many therapeutic agents. Several synthetic methodologies that traditionally use aniline derivatives can be applied to this compound to generate novel, highly substituted heterocyclic frameworks.

Key synthetic strategies include:

Friedländer Annulation: This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). While this compound itself is not the ortho-aminoaryl ketone, it can be a precursor to such intermediates or used in related multi-component reactions that ultimately form the quinoline (B57606) ring.

Povarov Reaction: A powerful method for synthesizing tetrahydroquinolines, the Povarov reaction is a formal aza-Diels-Alder reaction involving an aniline, an aldehyde, and an activated alkene. nih.gov this compound can serve as the aniline component, reacting with an aldehyde to form an in-situ imine, which then undergoes cycloaddition with a dienophile. This approach directly incorporates the N-(1-cyclopropylethyl) moiety into the final heterocyclic product.

Skraup Synthesis: For the synthesis of naphthyridines, which contain two fused pyridine (B92270) rings, derivatives of aminopyridines are typically used. mdpi.comnih.gov However, related strategies for benzo[b] smolecule.commdpi.comnaphthyridines can employ aniline derivatives in multi-step sequences. mdpi.com

The incorporation of the 2,5-difluoro substitution pattern and the N-(1-cyclopropylethyl) group via these reactions can lead to novel polycyclic structures with potentially unique biological or material properties.

Reaction NameGeneral Scheme with this compoundResulting ScaffoldKey Reactants
Povarov Reaction Povarov Reaction SchemeTetrahydroquinolineAldehyde, Alkene (Dienophile)
Friedländer-type Friedländer-type Reaction SchemeQuinolineCompound with α-methylene ketone/aldehyde
Naphthyridine-related Naphthyridine-related SynthesisBenzo[b]naphthyridineVaries (multi-step)

Annulation, or ring-forming, reactions are fundamental to the synthesis of complex polycyclic systems. Beyond the classic named reactions for quinolines, this compound is a suitable substrate for various modern annulation strategies. For instance, visible-light-driven or metal-catalyzed reactions that proceed via the formation of α-aminoalkyl radicals can be used to construct fused heterocycles. nih.gov

Three-component annulation reactions involving N-alkyl anilines, dicarbonyl compounds, and aldehydes have been shown to produce complex fused systems like julolidines and lilolidines through 6π-electrocyclization. nih.gov The unique steric and electronic nature of this compound makes it a candidate for such transformations, potentially leading to novel polycyclic architectures with high diastereoselectivity. These methods are highly valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials.

Role in Constructing Diverse Chemical Libraries for Materials Science or other Chemical Applications

The synthesis of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. This compound is an ideal core building block for such libraries due to its inherent structural features.

Fluorine Substitution: The two fluorine atoms can engage in hydrogen bonding and dipole-dipole interactions, which can be crucial for molecular recognition in biological targets or for tuning the properties of organic electronic materials.

Cyclopropyl (B3062369) Moiety: This group imparts metabolic stability and a defined three-dimensional structure, which helps in exploring chemical space more effectively than purely flat aromatic compounds.

Reactive Handle: The aniline moiety provides a reliable point for chemical modification, allowing for the attachment of a wide variety of other chemical groups through reactions like acylation, alkylation, and participation in cyclization reactions.

By systematically varying the reaction partners that combine with this core, large libraries of diverse compounds can be generated. These libraries can then be screened for a range of applications, including as active pharmaceutical ingredients, agrochemicals (such as herbicides or pesticides), or as components in advanced polymers and organic light-emitting diodes (OLEDs). smolecule.com

Development of Chiral this compound Derivatives for Asymmetric Synthesis

The presence of a stereocenter at the carbon atom attached to both the cyclopropyl group and the aniline nitrogen means that this compound is a chiral molecule and exists as a pair of enantiomers. nih.gov This intrinsic chirality can be leveraged in asymmetric synthesis, where the goal is to produce a final product as a single enantiomer. mdpi.com

To be useful in this context, the racemic mixture of the aniline must first be separated into its individual, enantiomerically pure forms. This process, known as chiral resolution, can be achieved through several methods. nih.gov Once obtained, the single-enantiomer versions of this compound become valuable chiral building blocks. When incorporated into a larger molecule, they can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled synthesis. This is critical in pharmaceutical development, as often only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov

AspectDescriptionPotential Methodologies
Chirality The compound possesses a stereocenter at the C1 position of the ethyl group, leading to (R) and (S) enantiomers.-
Chiral Resolution Separation of the racemic mixture into individual enantiomers.1. Chiral HPLC: Use of a chiral stationary phase to physically separate the enantiomers. 2. Diastereomeric Salt Formation: Reaction with a chiral acid to form diastereomeric salts, which can be separated by crystallization.
Asymmetric Synthesis Use of a single enantiomer of the compound as a starting material to synthesize a new chiral molecule with a desired stereochemistry.The enantiopure aniline can be used in reactions (e.g., Povarov, annulation) where its defined stereochemistry influences the formation of new stereocenters in the product.

Structure Reactivity and Structure Property Relationships in N 1 Cyclopropylethyl 2,5 Difluoroaniline Analogs

Influence of Fluorine Atom Position and Number on Aromatic Ring Reactivity and Electron Density

A systematic study of N-(1-cyclopropylethyl)-2,5-difluoroaniline analogs would require the synthesis and analysis of related compounds with varying fluorine substitution patterns (e.g., monofluorinated, other difluoro isomers, etc.). The electron density on the aromatic ring is significantly influenced by the strong inductive electron-withdrawing effect (-I) and the moderate resonance electron-donating effect (+R) of the fluorine atoms. In the case of 2,5-difluoroaniline (B146615), these effects collectively reduce the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution compared to aniline (B41778) itself. byjus.com

To quantify these effects, a data table correlating Hammett constants (σ) for different fluorine substitution patterns with reaction rates for a model electrophilic substitution reaction would be necessary. For instance, the nitration or halogenation of a series of N-(1-cyclopropylethyl)-fluoroaniline analogs would provide insight into how the position and number of fluorine atoms modulate the regioselectivity and reaction kinetics. However, no such specific studies on this compound or its close analogs were found in the available literature.

Table 7.1.1: Hypothetical Data on the Relative Rates of Electrophilic Bromination of Fluorinated N-(1-cyclopropylethyl)aniline Analogs

Substituent Position Relative Rate (k/k₀) Predominant Isomer(s)
None (Aniline) 1.00 ortho, para
2-Fluoro Data not available Data not available
4-Fluoro Data not available Data not available
2,5-Difluoro Data not available Data not available

Conformational Effects of the Cyclopropylethyl Group on Amine Reactivity and Steric Hindrance

The N-(1-cyclopropylethyl) group introduces significant steric bulk around the nitrogen atom. This steric hindrance can affect the reactivity of the amine in several ways, such as impeding the approach of electrophiles to the nitrogen or influencing the planarity of the aniline system, which in turn affects the delocalization of the nitrogen lone pair into the aromatic ring. lumenlearning.com Conformational analysis of the 1-cyclopropylethyl group would involve determining the preferred rotational isomers (rotamers) around the C-N and C-C single bonds. chemistrysteps.com

The cyclopropyl (B3062369) group itself has unique electronic properties, exhibiting some characteristics of a double bond, which could lead to through-space electronic interactions. acs.org A comprehensive study would involve computational modeling (e.g., Density Functional Theory) to determine the energy barriers for bond rotation and the most stable conformations. Experimental validation could be achieved through NMR spectroscopy, potentially using Nuclear Overhauser Effect (NOE) experiments to determine through-space proximities of different protons. nih.gov The steric effect of the cyclopropylethyl group could be quantified using Taft's steric parameter (Es), but this would require experimental kinetic data from a suitable probe reaction. nih.gov

Table 7.2.1: Calculated Rotational Barriers and Steric Parameters for N-Alkyl-2,5-difluoroanilines

N-Alkyl Group Most Stable Conformation (Dihedral Angle) Rotational Energy Barrier (kcal/mol) Taft Steric Parameter (Es)
Ethyl Data not available Data not available Data not available
Isopropyl Data not available Data not available Data not available
1-Cyclopropylethyl Data not available Data not available Data not available

Systematic Investigation of Substituent Effects on Reaction Rates and Selectivity

A systematic investigation of substituent effects would involve preparing a series of analogs of this compound with various substituents on the aromatic ring (e.g., electron-donating groups like -OCH₃ and electron-withdrawing groups like -NO₂) and studying their impact on a model reaction, such as N-alkylation or acylation. nih.gov The resulting kinetic data could be used to construct a Hammett plot, correlating the logarithm of the reaction rate constants with the appropriate Hammett substituent constants (σ). nih.gov The slope of this plot (the reaction constant, ρ) would provide quantitative insight into the sensitivity of the reaction to electronic effects and the nature of the transition state. researchgate.net

Such an analysis would allow for the separation of electronic and steric effects, providing a more complete picture of the factors governing the reactivity of this class of compounds. Unfortunately, the primary literature search did not yield any studies that have undertaken such a systematic investigation for this specific aniline derivative.

Table 7.3.1: Rate Constants for the N-Acetylation of Substituted this compound Analogs

Ring Substituent Hammett Constant (σ) Rate Constant (k x 10⁻³ M⁻¹s⁻¹)
4-OCH₃ Data not available Data not available
4-CH₃ Data not available Data not available
H Data not available Data not available
4-Cl Data not available Data not available

Elucidation of Intra- and Intermolecular Interactions Governing Chemical Behavior

The presence of a fluorine atom at the 2-position (ortho to the amino group) allows for the possibility of intramolecular hydrogen bonding between the N-H proton and the fluorine atom (N-H···F). ucla.edu While organic fluorine is a weak hydrogen bond acceptor, such interactions can influence the conformation of the amino group and the acidity of the N-H proton. nih.gov The strength of this interaction could be investigated using spectroscopic techniques like IR and NMR spectroscopy. brad.ac.uk For example, in IR spectroscopy, the N-H stretching frequency would be shifted to lower wavenumbers in the presence of hydrogen bonding. In ¹H NMR, the chemical shift of the N-H proton and its coupling constant with the ortho-fluorine (¹hJNH,F) would be indicative of such an interaction. ucla.edu

Intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and a fluorine or nitrogen atom of another, would play a significant role in the physical properties (e.g., melting point, boiling point, and solubility) and the crystal packing of these compounds. A detailed analysis would require X-ray crystallographic data, which is not available for this compound.

Table 7.4.1: Spectroscopic and Calculated Data for Intramolecular Interactions in ortho-Fluoroaniline Analogs

Compound N-H Stretching Frequency (cm⁻¹) ¹H NMR N-H Chemical Shift (ppm) ¹hJNH,F Coupling Constant (Hz) Calculated H···F Distance (Å)
N-ethyl-2-fluoroaniline Data not available Data not available Data not available Data not available
N-(1-cyclopropylethyl)-2-fluoroaniline Data not available Data not available Data not available Data not available

Emerging Research Directions and Future Outlook

Development of More Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex pharmaceutical intermediates like N-(1-cyclopropylethyl)-2,5-difluoroaniline is increasingly being scrutinized through the lens of green chemistry. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netorientjchem.org This involves a shift towards cleaner, more efficient, and environmentally benign methodologies. researchgate.net

Key strategies in this area focus on:

Alternative Energy Sources: Ultrasound-assisted synthesis represents a significant advancement, offering enhanced energy efficiency and accelerated reaction times. For N-alkylation reactions, high-frequency ultrasound can create localized hotspots (~5000 K), enabling catalyst-free reactions in aqueous media by concentrating energy transfer at the bubble-liquid interface. smolecule.com

Greener Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. rsc.org Developing synthetic routes for aniline (B41778) derivatives that are effective in aqueous environments minimizes reliance on volatile organic compounds (VOCs).

Atom Economy: Synthetic strategies like the "borrowing hydrogen" or "hydrogen autotransfer" (HA) methodology are gaining traction. sci-hub.se These reactions, often used for N-alkylation of anilines with alcohols, are highly atom-economical as the only byproduct is water. sci-hub.semdpi.com

Catalyst-Free Systems: Research into metal- and catalyst-free reaction cascades, which can be performed at room temperature, offers a significant leap in sustainability. rsc.org Such protocols reduce the environmental burden associated with catalyst synthesis and removal.

The table below summarizes key principles of green chemistry being applied to the synthesis of aniline derivatives.

Green Chemistry PrincipleApplication in Aniline Derivative SynthesisPotential Benefit
Atom Economy "Borrowing Hydrogen" N-alkylation of anilines with alcohols. sci-hub.seMaximizes incorporation of starting materials into the final product; water is the only byproduct.
Use of Safer Solvents Water-driven procedures for synthesizing heterocyclic compounds from anilines. rsc.orgReduces pollution and health hazards associated with volatile organic compounds (VOCs).
Energy Efficiency Ultrasound-assisted N-alkylation reactions. smolecule.comAccelerates reactions and reduces overall energy consumption compared to conventional heating.
Catalysis Use of reusable, non-noble metal catalysts (e.g., Tungsten, Iron). sci-hub.seresearchgate.netReduces waste and reliance on expensive, toxic, and rare precious metal catalysts.
Waste Prevention One-pot, multi-component syntheses. orientjchem.orgrsc.orgDecreases the number of unit operations and purification steps, thereby minimizing waste generation.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives

For this compound, AI and ML can be applied in several ways:

Predicting Reactivity and Yield: Machine learning models, particularly graph neural networks (GNNs), can be trained on existing chemical reaction data to predict the outcomes of new reactions. nih.gov This includes predicting the yield of a specific synthetic step or identifying the most effective reaction conditions, thus minimizing failed experiments. chemrxiv.orggithub.io These models can learn the complex relationships between reactants, reagents, and catalysts to forecast the likelihood of a successful transformation. nih.gov

Designing Novel Derivatives: Generative AI models, similar to those used in language processing, can design entirely new molecules. orange.com By providing the this compound scaffold as a starting point, these algorithms can generate derivatives with optimized pharmacological properties, such as enhanced bioavailability, better target selectivity, or reduced metabolic toxicity. cresset-group.com AI can screen vast virtual libraries of potential derivatives to identify candidates with the highest probability of success before any laboratory synthesis is attempted. idtechex.com

Optimizing Synthetic Routes: AI tools can analyze the vast landscape of known chemical reactions to propose the most efficient and cost-effective synthesis routes for a target molecule and its derivatives. nih.gov

The integration of AI in the development of aniline derivatives is summarized below.

AI/ML Application AreaSpecific TaskExpected Outcome
Reaction Prediction Predicting reaction yields and identifying optimal conditions. chemrxiv.orggithub.ioHigher success rate in synthesis, reduced waste of time and materials.
Reactivity Analysis Using quantum chemical descriptors and ML to predict molecular reactivity. researchgate.netDeeper understanding of the electronic properties of the aniline scaffold, guiding rational modifications.
De Novo Drug Design Generating novel derivatives with desired properties. idtechex.comorange.comAccelerated discovery of new drug candidates with improved efficacy and safety profiles. cresset-group.com
Target Identification Predicting biological targets for novel compounds. nih.govFaster validation of the therapeutic potential of new derivatives.

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The development of novel catalysts is central to improving the synthesis of this compound, particularly for the crucial C-N bond-forming steps. Research is focused on moving away from stoichiometric reagents and expensive precious metals towards more sustainable and efficient catalytic systems.

Recent advances include:

Earth-Abundant Metal Catalysts: Non-noble metals are being explored as practical and easily accessible catalysts. Tungsten-based systems, for example, have been shown to be effective for the N-alkylation of anilines with alcohols via the "borrowing hydrogen" methodology. sci-hub.se Similarly, iron-catalyzed protocols offer a cost-effective and environmentally friendly alternative for N-alkylation using carboxylic acids as the alkyl source. researchgate.net

Nanoparticle Catalysis: Palladium nanoparticles generated in onium salts using supercritical CO₂ have proven to be an effective and reusable catalytic system for the N-alkylation of anilines with alcohols. mdpi.com This method avoids potentially mutagenic alkylating agents and unstable carbonyl compounds. mdpi.com

Transition-Metal-Free Catalysis: Groundbreaking protocols for the reductive alkylation of amines using carboxylic acids have been developed that operate under air-tolerant, transition-metal-free conditions, using simple inorganic bases as catalysts. researchgate.net

Photoredox Catalysis: Harnessing visible light to drive chemical reactions offers an exceptionally environmentally benign pathway. umich.edu Blue LEDs can be used to activate photocatalysts that enable transformations under mild conditions, reducing the need for high temperatures and harsh reagents. umich.edu

The table below compares various catalytic systems for N-alkylation and related reactions involving anilines.

Catalyst SystemMetal/CoreReaction TypeKey Advantages
Tungsten Complex Tungsten (W)N-alkylation with alcohols sci-hub.seNon-noble metal, high functional group tolerance. sci-hub.se
Ruthenium Complex Ruthenium (Ru)N-alkylation of amines/amides rsc.orgHigh efficiency for a broad range of nitrogen compounds. rsc.org
Iron Carbonyl Iron (Fe)N-alkylation with carboxylic acids researchgate.netEarth-abundant, low cost. researchgate.net
Palladium Nanoparticles Palladium (Pd)N-alkylation with alcohols mdpi.comGreen synthesis, stable and reusable catalyst. mdpi.com
Copper Acetate Copper (Cu)N-cyclopropylation nih.govEffective for direct cyclopropylation of anilines. nih.gov
Inorganic Base Metal-FreeReductive alkylation with carboxylic acids researchgate.netAir-tolerant, avoids transition metals. researchgate.net

Advanced In Situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation

A deep understanding of reaction mechanisms is critical for optimizing synthetic processes, improving yields, and ensuring selectivity. Advanced in situ characterization techniques, which monitor the reaction as it happens, provide a real-time window into the complex transformations occurring in the reaction vessel. This approach is superior to traditional 'cook-and-look' methods, which only analyze the final product. ugent.be

Key in situ techniques and their applications include:

Spectroscopic Methods: Techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can track the concentration of reactants, products, and transient intermediates in real-time. spectroscopyonline.com This data is invaluable for determining reaction kinetics and identifying labile species that would be missed by offline analysis. spectroscopyonline.com

X-ray Techniques: In situ X-ray absorption spectroscopy (XAS) can provide detailed information about the electronic and geometric structure of a catalyst under actual operating conditions, helping to identify the true active species. Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) allows for the study of surface chemistry on catalysts during a reaction.

Electron Microscopy: In situ Transmission Electron Microscopy (TEM) enables the direct visualization of catalyst nanoparticles during a reaction, providing insights into their dynamics, growth, and potential deactivation mechanisms like sintering.

By directly monitoring reaction intermediates and catalyst behavior, researchers can gain a precise understanding of the catalytic cycle. nih.gov This knowledge is essential for rationally designing more efficient catalysts and optimizing reaction conditions to maximize the yield and purity of this compound and its derivatives. nih.gov

In Situ TechniqueInformation ProvidedApplication in Synthesis
FTIR/Raman Spectroscopy Vibrational modes of molecules; concentration of species. spectroscopyonline.comReal-time tracking of reactant consumption, product formation, and detection of reaction intermediates. spectroscopyonline.com
X-ray Absorption Spectroscopy (XAS) Local structure, oxidation state, and coordination of catalyst atoms. Elucidating the structure of the active catalytic species during the reaction.
Ambient-Pressure XPS (AP-XPS) Elemental composition and chemical state of catalyst surfaces. Studying the evolution of surface species on a heterogeneous catalyst under reaction conditions.
Transmission Electron Microscopy (TEM) Nanoparticle size, shape, and dynamics. Visualizing catalyst restructuring, agglomeration, or sintering in real-time.
In situ Sensors (pH, Color, etc.) Physical and chemical properties of the reaction mixture. chemrxiv.orgProviding data for machine learning models to predict reaction progress and yield. chemrxiv.org

Q & A

Q. What are the recommended synthetic routes for N-(1-cyclopropylethyl)-2,5-difluoroaniline in academic research?

  • Methodological Answer : The synthesis typically involves functionalizing 2,5-difluoroaniline (CAS 367-30-6) with a cyclopropylethyl group via reductive amination or nucleophilic substitution. For example:

Reductive Amination : React 2,5-difluoroaniline with cyclopropylethyl ketone/aldehyde in the presence of a reducing agent (e.g., NaBH4_4) .

Nucleophilic Substitution : Use 1-cyclopropylethyl halides (e.g., bromide) under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF .

  • Key Considerations :

  • Purify via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product .

  • Monitor reaction progress using TLC or GC-MS (retention time ~174°C for 2,5-difluoroaniline derivatives) .

    Reaction Parameter Typical Conditions Reference
    SolventDMF, THF, or EtOH
    Temperature80–100°C for substitution; RT for amination
    Yield27–50% (optimization required)

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Spectroscopy :

  • 1^1H/19^{19}F NMR : Identify fluorine environments (e.g., δ 6.84–7.18 ppm for aromatic protons, δ -120 to -140 ppm for fluorines) .

  • GC-MS : Confirm molecular ion peaks (expected m/z: ~207 for C11_{11}H12_{12}F2_2N) .

  • X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic and cyclopropylethyl groups) using SHELX software .

  • Physical Properties :

  • Measure melting point (expected ~13°C) and density (~1.29 g/cm3^3) via differential scanning calorimetry (DSC) .

    Property Value Reference
    Boiling Point~174°C
    Refractive Index1.52
    Hydrogen BondingIntramolecular O-H⋯N interactions

Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Fluorine Directing Effects : The 2,5-difluoro substituents deactivate the aromatic ring, directing electrophiles to the para position relative to the amine group .
  • Steric Effects : The cyclopropylethyl group hinders reactions at the ortho positions.
  • Experimental Design :

Perform nitration (HNO3_3/H2_2SO4_4) or halogenation (Cl2_2, FeCl3_3) to test regioselectivity.

Analyze products via 19^{19}F NMR to confirm substitution patterns .

Advanced Questions

Q. How do steric and electronic effects influence the reaction mechanisms involving this compound?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces nucleophilicity at the amine group, favoring proton transfer in tautomerization (e.g., imine-enamine equilibria) .
  • Steric Effects : The cyclopropylethyl group increases activation energy for reactions requiring planar transition states (e.g., SN2 mechanisms).
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures .

Q. What computational strategies are effective in predicting the tautomeric behavior and stability of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to study intramolecular H-bonding (O-H⋯N) and tautomerization energy barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on conformational stability .
  • Software : Gaussian 16 or ORCA for quantum mechanical modeling .

Q. How can this compound be utilized in the design of covalent inhibitors for anticancer research?

  • Methodological Answer :
  • Covalent Binding : The amine group can react with cysteine residues in target proteins (e.g., kinases) to form irreversible adducts .
  • Structure-Activity Relationship (SAR) :

Modify the cyclopropylethyl chain to tune lipophilicity (logP) and membrane permeability.

Test inhibitory activity against cancer cell lines (e.g., HeLa) using MTT assays .

Modification Biological Impact Reference
Fluorine SubstitutionEnhances target selectivity
Cyclopropylethyl ChainIncreases metabolic stability

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